Cas no 1781996-91-5 (1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)

1-(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine is a pyrazole derivative with a methoxy and dimethyl substitution pattern, offering a structurally distinct amine functionality. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The presence of the methoxy group enhances electron density, while the dimethyl substitution contributes to steric stability, making it suitable for further functionalization. Its amine group allows for easy derivatization, enabling applications in drug discovery and ligand design. The compound's well-defined structure and reactivity profile make it a valuable building block for heterocyclic chemistry and targeted synthesis.
1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine structure
1781996-91-5 structure
Product Name:1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
CAS No:1781996-91-5
MF:C8H15N3O
MW:169.224201440811
CID:6156947
PubChem ID:82653086
Update Time:2025-08-05

1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
    • EN300-1802473
    • 1781996-91-5
    • Inchi: 1S/C8H15N3O/c1-5(9)7-6(2)10-11(3)8(7)12-4/h5H,9H2,1-4H3
    • InChI Key: GRGYIAIQIWXJEW-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C(C)=NN1C)C(C)N

Computed Properties

  • Exact Mass: 169.121512110g/mol
  • Monoisotopic Mass: 169.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 53.1Ų

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1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine Related Literature

Additional information on 1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine

Research Brief on 1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine (CAS: 1781996-91-5): Recent Advances and Applications

1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine (CAS: 1781996-91-5) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and inflammation. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications.

The compound's unique structural features, including the methoxy and dimethyl substituents on the pyrazole ring, contribute to its ability to interact with various biological targets. Recent research has focused on optimizing the synthetic routes for 1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method that achieves a 90% yield under mild conditions, significantly enhancing its scalability for industrial applications.

In terms of biological activity, 1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine has shown promising results as a modulator of serotonin receptors. Preclinical studies indicate its potential efficacy in treating anxiety and depression, with a favorable safety profile compared to existing therapeutics. Additionally, its anti-inflammatory properties have been investigated in models of chronic inflammation, where it exhibited significant reduction in pro-inflammatory cytokines. These findings suggest its dual utility in both CNS and inflammatory disorders.

Further investigations into the compound's mechanism of action have revealed its interaction with specific G-protein-coupled receptors (GPCRs), which are critical targets in drug discovery. Molecular docking studies have provided insights into the binding affinity and selectivity of 1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, paving the way for the design of more potent analogs. Collaborative efforts between academic and industrial researchers are underway to explore its application in personalized medicine, particularly for patients with treatment-resistant conditions.

In conclusion, 1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine represents a promising scaffold for the development of next-generation therapeutics. Its synthetic accessibility, coupled with its diverse pharmacological profile, positions it as a valuable candidate for further research. Future studies should focus on clinical translation and the exploration of its therapeutic potential in other disease areas, such as neurodegenerative disorders and autoimmune diseases.

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